Viguiestenin
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Overview
Description
Viguiestenin is a germacranolide.
Scientific Research Applications
Germacranolides and Diterpenes in Viguiera Species
Research into Viguiera species, closely related to viguiestenin, has identified new diterpenes and heliangolides. These discoveries contribute to our understanding of the chemotaxonomic aspects of these species (Bohlmann et al., 1981).
Logic in Scientific Discovery
The broader scientific process, including hypothesis testing and study design, is crucial in research like that of this compound. Understanding the logic behind scientific discovery helps in interpreting results and ensuring robust study designs (Popper, 1977).
Interspecies Alterity in Bioscience
Exploring relationships between human and non-human organisms in scientific research, as seen in studies related to this compound, highlights the complexities and ethical considerations in such research (Bates, 2014).
Variable Importance in Predictive Modeling
Understanding variable importance in models, which can be relevant in the research of compounds like this compound, is critical. This insight is particularly significant in fields like genomics, where predictor correlation is common (Nicodemus et al., 2010).
Experimental Vignette Methodology in Research
Vignette methodology, potentially applicable in this compound research, offers a way to assess variables like attitudes and behaviors in a controlled yet realistic scenario, enhancing experimental realism (Aguinis & Bradley, 2014).
VIKOR Technique in Sustainability Studies
VIKOR, a multi-criteria decision-making method, could be applied in the research of this compound, especially in sustainability contexts, to evaluate and rank alternatives under conflicting criteria (Mardani et al., 2016).
Properties
CAS No. |
54153-71-8 |
---|---|
Molecular Formula |
C21H28O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,8S,9Z,11R)-8-acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H28O7/c1-10(2)19(23)27-16-9-21(6)17(28-21)8-14(25-13(5)22)11(3)7-15-18(16)12(4)20(24)26-15/h7,10,14-18H,4,8-9H2,1-3,5-6H3/b11-7-/t14-,15+,16+,17+,18-,21+/m0/s1 |
InChI Key |
VDPIGPWXCXCBKE-PTZLTHSXSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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